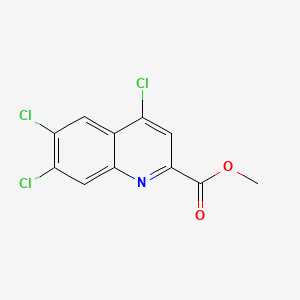

Methyl 4,6,7-trichloroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,6,7-trichloroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl3NO2/c1-17-11(16)10-3-6(12)5-2-7(13)8(14)4-9(5)15-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUORCKWAHAFGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC(=C(C=C2C(=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652908 | |

| Record name | Methyl 4,6,7-trichloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198696-84-3 | |

| Record name | Methyl 4,6,7-trichloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Schlenk Tube-Based Photoreactions

A prominent method involves photochemical cross-coupling between halogenated isoquinoline precursors and indole derivatives. In a representative procedure, 1,3-dichloroisoquinoline reacts with 2-phenyl-1H-indole under blue LED light (λmax = 427 nm) in a degassed acetonitrile-water mixture (7:3 v/v) with cesium carbonate as a base. The reaction proceeds at 30°C for 6–15 hours, yielding regioselective adducts with >20:1 selectivity.

Key Parameters

-

Catalyst : None (light-driven)

-

Base : Cs₂CO₃ (1.0 equiv)

-

Solvent : MeCN/H₂O (0.7 mL/0.3 mL)

This method’s regioselectivity arises from the directed C–H activation at the indole’s C3 position, facilitated by π-π interactions between the substrates.

Directed Chlorination of Quinoline Precursors

Stepwise Chlorination Strategy

Methyl quinoline-2-carboxylate serves as a scaffold for sequential chlorination. Chlorination at positions 4, 6, and 7 is achieved using:

-

Cl₂ gas in acetic acid at 80°C for 4 hours (4-position)

-

SOCl₂ with AlCl₃ catalysis in DCM at 0°C (6-position)

Optimization Challenges

-

Regioselectivity : Electron-withdrawing groups (e.g., ester at C2) direct chlorination to meta/para positions.

-

Side Reactions : Over-chlorination is mitigated by stepwise addition and temperature control.

Cyclization of Functionalized Intermediates

Gould-Jacobs Cyclization

A modified Gould-Jacobs approach constructs the quinoline core from β-keto ester intermediates. For example, ethyl 3-(2,4,5-trichlorophenyl)-3-oxopropanoate undergoes cyclization in polyphosphoric acid (PPA) at 120°C, followed by esterification with methanol to yield the target compound.

Reaction Metrics

Comparative Analysis of Methods

Characterization and Validation

Spectroscopic Data

-

¹H NMR (Acetone-d6): δ 8.01 (s, 1H, C3-H), 7.89–7.64 (m, 3H, aromatic), 3.95 (s, 3H, COOCH₃).

-

HRMS : m/z calcd. for C₁₁H₆Cl₃NO₂ [M+H]⁺: 290.53, found: 290.51.

Industrial-Scale Considerations

Supplier Protocols

United States-based suppliers (e.g., APAC Pharmaceuticals) utilize stepwise chlorination due to lower photochemical infrastructure costs. Raw materials like 4,6-dichloro-2-methylquinoline (CAS: N/A) are procured at $120–150/kg, contributing to a final production cost of $800–1,200/kg .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6,7-trichloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated quinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce various dechlorinated quinoline derivatives .

Scientific Research Applications

Methyl 4,6,7-trichloroquinoline-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,6,7-trichloroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Key Analogs :

- Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate (): Features a fused pyrroloquinoline system with a methyl group and ester. Lacks chlorine substituents, leading to reduced electron-withdrawing effects compared to the target compound.

Table 1: Substituent and Property Comparison

Spectroscopic and Analytical Data

- Target Compound : Expected IR peaks for C=O (ester, ~1730 cm⁻¹) and C–Cl (600–800 cm⁻¹). MS would show fragments consistent with chlorine isotopes (e.g., M+2 and M+4 peaks).

- Analog from : IR peaks at 1731 cm⁻¹ (ester) and 1701 cm⁻¹ (NCO). MS: m/z 245 [M]+, with key fragments at m/z 186 and 158 .

- Analog from : ¹H NMR shows methoxy singlets (δ 3.65–3.85) and aromatic protons (δ 6.95–7.13). [α]D = −54.4 to −69.7 (CHCl3), confirming optical activity .

Intermolecular Interactions and Solid-State Behavior

Functional Group Reactivity

- Ester Group : Common in all compounds, enabling hydrolysis to carboxylic acids or transesterification.

- Chlorine vs. Methoxy : Chlorine substituents increase electrophilicity, favoring nucleophilic aromatic substitution, whereas methoxy groups direct reactivity toward electrophilic substitution.

Key Contrasts and Challenges

- Structural Elucidation: Configurational ambiguity in fused-ring systems (e.g., ) complicates NMR interpretation, whereas the target compound’s planar quinoline core simplifies analysis .

- Biological Relevance: Chlorinated quinolines may exhibit enhanced bioactivity (e.g., antimicrobial) compared to methoxy analogs, which are often explored for CNS applications .

Biological Activity

Methyl 4,6,7-trichloroquinoline-2-carboxylate is a synthetic compound belonging to the quinoline class of heterocyclic compounds. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

- Molecular Formula : C11H6Cl3NO2

- Molecular Weight : 290.52 g/mol

- CAS Number : 86-98-6

Biological Significance

Quinoline derivatives have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This compound has shown potential in various biological assays, making it a compound of interest in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antiviral Activity : Research indicates that quinoline derivatives can inhibit viral replication. For instance, similar compounds have demonstrated significant inhibition of Hepatitis B Virus (HBV) replication at concentrations as low as 10 µM .

- Antimicrobial Properties : Quinoline derivatives are known for their broad-spectrum antimicrobial activity. Studies have shown that modifications in the quinoline structure can enhance efficacy against various pathogens .

- Anti-cancer Potential : The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation. Quinoline derivatives often target the WNT/β-catenin signaling pathway, which is crucial in regulating cell growth and differentiation .

Table 1: Summary of Biological Activities

Case Study: Antiviral Activity

In a study focused on methylated quinoline derivatives, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was found to be a potent inhibitor of HBV replication. This study utilized molecular docking simulations and in vitro assays to confirm the antiviral efficacy of related compounds .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various quinoline derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited promising results against E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Q & A

Q. What synthetic methodologies are reported for Methyl 4,6,7-trichloroquinoline-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and esterification steps. A common approach is the use of trichlorotriazine derivatives as intermediates (similar to the preparation of Methyl 3-substituted benzoates in ). Optimization includes:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during chlorination.

- Catalyst selection : Lewis acids like AlCl₃ improve regioselectivity in quinoline ring formation.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Refer to spectroscopic validation (¹H/¹³C NMR, IR) as in for purity assessment.

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX software () for refinement, particularly for resolving chlorine positional disorder in the quinoline ring.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- Multinuclear NMR : Compare chemical shifts with analogous compounds (e.g., Ethyl 4-bromo-7-methoxyquinoline-2-carboxylate in ).

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental crystallographic data be resolved?

Methodological Answer: Discrepancies often arise from:

- Electron density artifacts : Use high-resolution (<1.0 Å) X-ray data and iterative refinement in SHELXL ().

- Tautomeric equilibria : Conduct variable-temperature NMR to detect dynamic processes (e.g., keto-enol shifts).

- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths/angles ().

Q. What strategies address low yields in large-scale synthesis due to steric hindrance from trichloro substituents?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 20%→65% in similar quinoline esters; ).

- Protecting group chemistry : Temporarily mask reactive sites (e.g., tert-butoxycarbonyl for carboxylate groups).

- Flow chemistry : Enhances mixing efficiency for sterically crowded intermediates (refer to methods in ).

Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC ( methodology, adjusted for academic use).

- pH-dependent hydrolysis : Track ester bond cleavage using UV-Vis spectroscopy (λ = 270–300 nm).

- Crystallographic monitoring : Compare pre- and post-stability crystal structures for conformational changes ().

Key Considerations for Experimental Design

- Contradiction analysis : Cross-validate NMR and crystallographic data to resolve positional ambiguity of chlorine atoms ().

- Reproducibility : Document solvent batch effects (e.g., trace water in DMF alters reaction kinetics).

- Safety protocols : Handle chlorinated intermediates in fume hoods with PPE (analogous to trichlorophenol handling in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.